Increased Lipophilicity vs. Non‑Methylated Pyridine Analog Improves Predicted Membrane Permeability
The target compound exhibits a computed XLogP3‑AA value of 1.5, compared with 1.2 for the direct analog lacking the 5‑methyl group, 1-(pyridin-2-yl)piperidin-4-ol [1][2]. This 0.3 log unit increase corresponds to a 2‑fold higher predicted partition coefficient, a property often correlated with improved passive membrane diffusion in early‑stage drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)piperidin-4-ol (XLogP3‑AA = 1.2) |
| Quantified Difference | Δ = +0.3 (2‑fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem [1][2] |
Why This Matters
For medicinal chemistry applications where target engagement requires crossing cellular membranes, the higher lipophilicity may translate into superior permeability in cell‑based assays.
- [1] PubChem Compound Summary for CID 45786794, 1-(5-Methylpyridin-2-YL)piperidin-4-OL. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 10607417, 1-(Pyridin-2-yl)piperidin-4-ol. National Center for Biotechnology Information (2026). View Source
